1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (EMTHβC-3-COOH) is a β-carboline alkaloid derivative with a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.30 g/mol . Its structure includes a tetracyclic β-carboline core substituted with ethyl and methyl groups at the 1-position and a carboxylic acid moiety at the 3-position. The compound has demonstrated anti-tumor, anti-inflammatory, and antioxidant properties, attributed to its inhibition of cyclooxygenase-2 (COX-2) and suppression of reactive oxygen species (ROS) . EMTHβC-3-COOH is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-303424) and has been synthesized via stereoselective methods involving tryptophan derivatives and aldehydes under acidic conditions .
Properties
IUPAC Name |
1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(2)13-10(8-12(17-15)14(18)19)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,3,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKIDYZBWCSUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups like halides or hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- IUPAC Name : 1-Ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
The structural characteristics of MTCA contribute to its biological activity and potential therapeutic applications.
Antioxidant Properties
MTCA exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have shown that MTCA may offer neuroprotective benefits. It has been observed to inhibit neuronal apoptosis and promote cell survival under stress conditions. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antithrombotic Activity
MTCA has been investigated for its antithrombotic effects, which could be beneficial in preventing thrombosis-related conditions. Its influence on platelet aggregation and coagulation pathways highlights its potential as a therapeutic agent in cardiovascular diseases .
Lipid Metabolism Regulation
Recent studies demonstrate that MTCA plays a role in regulating lipid metabolism. It has been shown to influence lipogenic factors in adipocytes, which could have implications for obesity and metabolic syndrome management. Specifically, MTCA treatment resulted in significant modulation of lipogenic gene expression .
Potential in Cancer Therapy
The compound has shown promise in cancer research due to its cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in gastric adenocarcinoma and lung cancer cells at micromolar concentrations . The exploration of MTCA derivatives may lead to the development of new anticancer agents.
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Chloroaryl groups (e.g., 4-Cl, 3,4-DiCl) enhance lipophilicity and receptor binding affinity, as seen in 5c and 38 , which exhibit phosphodiesterase (PDE) inhibitory activity . The dichlorophenyl and chloroacetyl groups in 38 increase molecular weight by ~100 Da compared to EMTHβC-3-COOH.
- Bioactivity : EMTHβC-3-COOH’s carboxylic acid group confers antioxidant properties via ROS scavenging, a feature absent in ester derivatives like 5c or 38 .
Table 2: Stereochemical Impact on Yield and Properties
Key Observations :
- Stereoselectivity : The (1S,3S) isomer (5c ) is synthesized in higher yield (37.5%) than the (1R,3S) isomer (5d , 18.75%), indicating thermodynamic control favoring the cis configuration .
- Chiral Centers : The 1- and 3-positions in β-carbolines are stereogenic, influencing biological target interactions. For example, the (1S,3S) configuration in 5c enhances PDE binding due to optimal spatial alignment of the chloroaryl and ester groups .
Bioactivity and Mechanism Comparison
Table 3: Bioactivity of Selected β-Carbolines
Key Observations :
- Mechanistic Diversity : EMTHβC-3-COOH’s COX-2 inhibition contrasts with harmine’s MAO-A inhibition, highlighting β-carbolines’ pleiotropic effects .
- Therapeutic Potential: Mast cell-stabilizing β-carbolines like 1-(2-Cl-Ph)-THβC-3-COOH may complement EMTHβC-3-COOH’s anti-inflammatory profile in allergic or autoimmune disorders .
Biological Activity
Overview
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (EMTHBC) is a compound belonging to the beta-carboline family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer treatment, and anti-inflammatory responses.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- IUPAC Name : 1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
- CAS Number : 1214668-25-3
EMTHBC interacts with various biological targets, influencing multiple pathways:
- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways.
- Receptor Interaction : The compound can bind to specific receptors, altering their conformation and function. This includes interactions with estrogen receptors, where it acts as an inhibitor and degrader .
Therapeutic Potential
The compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies indicate that EMTHBC may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Anticancer Activity : EMTHBC has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in leukemia cell lines (L1210 and L5178Y) and solid tumors .
- Anti-inflammatory Properties : Research suggests that EMTHBC can reduce inflammation markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : It has been evaluated for its effects against pathogens like Trypanosoma cruzi, showing promising results with low cytotoxicity towards mammalian cells while effectively inhibiting parasitic growth .
Case Studies
Several studies have highlighted the biological activity of EMTHBC:
- A study reported that EMTHBC exhibited a selective index significantly higher for parasites compared to mammalian cells, showcasing its potential for targeted therapies without harming host cells .
- Another investigation into structure-activity relationships (SAR) revealed that modifications in the molecular structure of beta-carbolines could enhance their antimalarial properties, suggesting that EMTHBC might be further optimized for better efficacy against malaria .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | Neuroprotective | Exhibits protective effects on neuronal cells. |
| 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | Anticancer | Shows significant cytotoxicity against cancer cell lines. |
| 1-Methyl-1,2,3,4-tetrahydro-beta-carboline | Antimicrobial | Effective against various pathogens with low toxicity to host cells. |
Q & A
Q. What is the standard synthetic route for 1-ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid?
The compound is typically synthesized via a Pictet–Spengler reaction. For example, a derivative with a 4-chlorophenyl substituent was prepared by reacting tryptophan methyl ester with 4-chlorobenzaldehyde in dichloromethane under nitrogen, catalyzed by trifluoroacetic acid (TFA) at 0°C for 4 days. The product was neutralized with dilute ammonia, extracted, and purified via silica gel chromatography using gradient elution (CH₂Cl₂/CH₃OH) to isolate cis/trans isomers . Characterization included NMR, IR, and elemental analysis to confirm structure and purity.
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H-NMR and ¹³C-NMR : For example, in CDCl₃, the methyl ester group appears as a singlet at δ 3.29 ppm, while aromatic protons resonate between δ 7.00–7.57 ppm .
- FTIR : Peaks at ~1727 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 421 for a chloroacetyl derivative) and fragmentation patterns validate the molecular formula .
Q. What methods are used to separate stereoisomers of tetrahydro-β-carboline derivatives?
Silica gel column chromatography is standard. For instance, cis isomers elute first with CH₂Cl₂, while trans isomers require a polar solvent mixture (CH₂Cl₂/CH₃OH, 99.5:0.5) . Resolution can be enhanced using chiral stationary phases or recrystallization from diethyl ether .
Advanced Research Questions
Q. How do reaction conditions influence yields in derivatives like chloroacetyl-substituted analogs?
Optimization involves controlling temperature, stoichiometry, and catalyst. In one study, adding chloroacetyl chloride (1.1 equiv) to a β-carboline precursor at 0°C under N₂ yielded 92% of a chloroacetyl derivative. Excess NaHCO₃ (1.2 equiv) neutralized HCl byproducts, improving reaction efficiency .
Q. What strategies address contradictions in reported bioactivity data for β-carboline derivatives?
Discrepancies may arise from stereochemical variations or substituent effects. For example, the 4-chlorophenyl group enhances lipophilicity and receptor binding in some analogs . Systematic SAR studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays) are critical. Always validate purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or CD spectroscopy) .
Q. How can computational methods aid in predicting the compound’s physicochemical properties?
Density functional theory (DFT) calculates parameters like logP (lipophilicity) and pKa. Molecular docking predicts binding modes to targets like monoamine oxidases. For example, the compound’s planar β-carboline core may interact with aromatic residues in enzyme active sites .
Q. What analytical challenges arise in quantifying trace impurities?
Q. How does stereochemistry impact metabolic stability?
The (1R,3S) configuration in some derivatives shows slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation. Stability assays in liver microsomes (e.g., rat or human) combined with chiral HPLC analysis are recommended .
Methodological Considerations
Q. What protocols mitigate degradation during storage?
Store the compound at 2–8°C in amber vials under argon to prevent oxidation. Lyophilization is preferred for long-term stability .
Q. How to design a robust SAR study for β-carboline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
